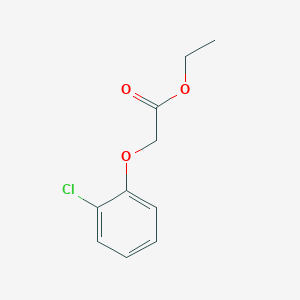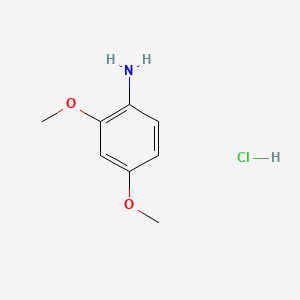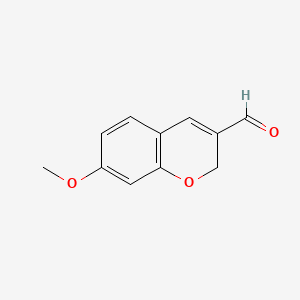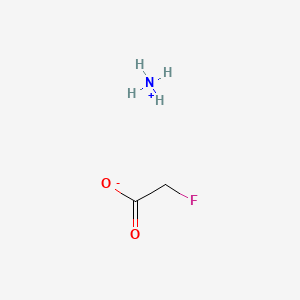
5-tert-Butyl-1,3-diiminoisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1,3-diiminoisoindoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and catalysis. This compound is a derivative of isoindoline and has a bulky tert-butyl group attached to the nitrogen atoms.
Scientific Research Applications
1. Chemical Properties and Reactions
The compound's interaction with solvents and its structural properties have been a subject of study. For instance, the PMR spectra of 5-tert-butyl-1,3-diiminoisoindoline were investigated, revealing insights into its chemical shift and compound-solvent intermolecular hydrogen bonds, as well as its conjugated macroring system (Borodkin, Burmistrov, & Islyaikin, 1981).
2. Synthesis of Metallophthalocyanines
This compound has been used in the synthesis of novel metallophthalocyanines. One such application involved its use in synthesizing unsymmetrical vanadyl and zinc phthalocyanines (Tian, Wada, & Sasabe, 2002).
3. Development of Novel Phthalocyanines
This compound serves as a precursor in the synthesis of new phthalocyanine derivatives. This includes the creation of phthalonitriles and other related compounds, highlighting its role in advanced chemical synthesis (Łapok, Gut, & Nowakowska, 2013).
4. Electrocatalytic Applications
Electrocatalytic and gas sensing properties of related compounds synthesized from this compound have been studied. For example, research on tert-butylcalix[4]arene bridged bis double-decker lutetium(III) phthalocyanine derived from similar compounds has shown potential applications in electrical and gas sensing technologies (Ceyhan, Altındal, Özkaya, Erbil, & Bekaroğlu, 2007).
5. Photodynamic Therapy
In the realm of photodynamic therapy (PDT), derivatives of this compound have been explored. For instance, iodinated zinc phthalocyanine synthesized from a derivative showed potential as a photosensitizer for efficient generation of singlet oxygen, a critical component in PDT (Cyza, Gut, Łapok, Solarski, Knyukshto, Kępczyński, & Nowakowska, 2018).
6. Nonlinear Optical Properties
The synthesis of soluble chloro- and aryl(naphthalocyaninato)indium(III) complexes, which are related to this compound, has shown potential for investigations into nonlinear optical properties, particularly for optical limiting applications (Schneider, Heckmann, Barthel, & Hanack, 2001).
7. Catalytic Activities
Studies on compounds like manganese(II) isoindoline complex, related to this compound, have demonstrated catalytic activities in oxidation reactions. This includes applications in catechol oxidase and phenoxazinone synthase activity (Kaizer, Baráth, Csonka, Speier, Korecz, Rockenbauer, & Párkányi, 2008).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-tert-Butyl-1,3-diiminoisoindoline involves the reaction of tert-butyl anthranilate with hydrazine hydrate followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "tert-butyl anthranilate", "hydrazine hydrate", "hydrogen peroxide" ], "Reaction": [ "Step 1: tert-butyl anthranilate is reacted with hydrazine hydrate in ethanol at reflux temperature to form 5-tert-butyl-1,3-diiminoisoindoline.", "Step 2: The resulting product is then oxidized with hydrogen peroxide in the presence of a catalyst such as sodium tungstate or molybdenum oxide to form the final product, 5-tert-Butyl-1,3-diiminoisoindoline." ] } | |
| 52319-97-8 | |
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
6-tert-butyl-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3,(H3,13,14,15) |
InChI Key |
QFTATDRGOXHSPJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=NC2=N)N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=N)N=C2N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


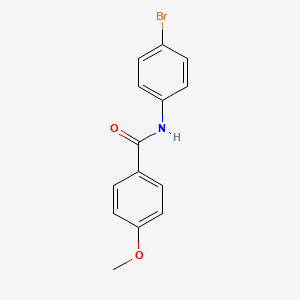
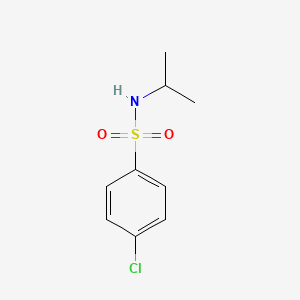
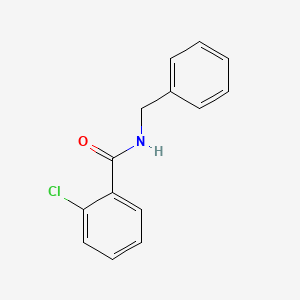
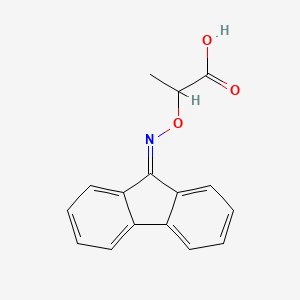
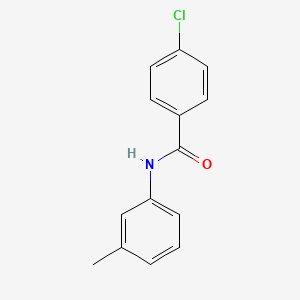
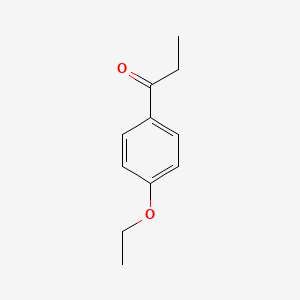
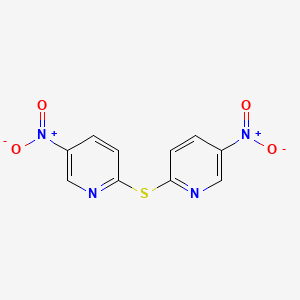
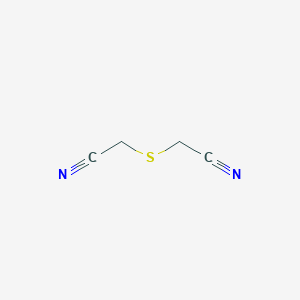
![5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B1607015.png)
